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Compound Focus: Nikkomycin pseudo-J

CAS No.: 120796-22-7

Cat. No.: S537222

Frequently Asked Questions

e FAQ 1: Why is nikkomycin pseudo-J less biologically active? Nikkomycin pseudo-J has a C-
glycosidic linkage between the uracil base and the sugar moiety, unlike the N-glycosidic bond found
in highly active compounds like nikkomycin Z [1]. This structural difference reduces its ability to
effectively mimic the UDP-N-acetylglucosamine substrate and competitively inhibit fungal chitin

synthase [2].

e FAQ 2: What are the main strategies to overcome low activity? The two most promising strategies
are Mutasynthesis and Strain Engineering. Mutasynthesis uses engineered bacteria to produce novel,
more potent analogues. Strain Engineering focuses on genetically modifying producer strains to

selectively produce the most active components and increase yields [3] [4].

e FAQ 3: Which analytical methods are crucial for this work? You should rely on Electrospray
Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy
[4]. These techniques are essential for determining the mass, formula, and precise structure of new

compounds, confirming successful synthesis of analogues. The table below compares them.
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Technique Primary Role Key Advantage

ESI-MS | MS-MS Determines molecular mass and Provides accurate mass data for structural
formula [4]. confirmation.

NMR Elucidates full molecular structure Reveals atomic connectivity and C- vs. N-

Spectroscopy and bonding [4]. glycosidic bonds [5].

Experimental Protocols & Workflows

Here are detailed methodologies for the key strategies, which you can implement in your lab.

Protocol 1: Generating Analogues via Mutasynthesis

This method creates new nikkomycin variants by feeding precursor analogues to a blocked mutant strain [4].

Step-by-Step Workflow:
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(Start: Mutasynthesis]

1. Create Mutant Strain
(Inactivate sanL/nikC gene)

2. Fermentation
(Grow AsanL. mutant in culture)

3. Feed Analogues
(Add nicotinic acid, etc.)

4. Incubate and Biosynthesize
(Mutant produces new analogues)

:

5. Extract and Purify
(Isolate compounds from broth)

6. Characterize Structures
(Use ESI-MS and NMR)

End: Bioactivity Assay
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Detailed Methodology:
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e Construct a Mutant Strain: Create Streptomyces ansochromogenes AsanL (or S. tendae AnikC) via
homologous recombination. These genes code for L-lysine 2-aminotransferase, a key enzyme in the
core nikkomycin structure biosynthesis. Inactivation blocks natural nikkomycin production [4].

¢ Fermentation and Feeding: Grow the mutant in a suitable liquid medium. Supplement the culture
with 1-2 mM of precursor analogues like nicotinic acid. The mutant's relaxed enzyme specificity
incorporates these into new structures [4].

o Extraction and Isolation: After incubation, separate the culture broth. Purify the compounds from the
supernatant using techniques like preparative HPLC.

¢ Structural Characterization: Identify novel analogues using ESI-MS and NMR. In one study, this
approach yielded nikkomycin Px and Pz, which showed similar antifungal activity to nikkomycin X
and Z but with better stability [4].

Protocol 2: Optimizing Production with Strain Engineering &
Feeding

This strategy enhances the yield of desirable nikkomycins like nikkomycin Z, providing more material for

derivative development [3].

Step-by-Step Workflow:
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[Start: Strain Engineering]
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(Disrupt sanP gene)
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2. Abolish Nikkomycin X Production
(Block imidazolone pathway)

:

3. Fermentation with Precursors
(Add uracil to culture medium)

:

4. Increase Nikkomycin Z Yield
(Up to 2.6-fold enhancement)

End: Harvest for Testing
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Detailed Methodology:

¢ Genetic Modification: Create a mutant (e.g., sanPDM) by disrupting the sanP gene in a high-
producing Streptomyces ansochromogenes strain. This gene is vital for the imidazolone moiety found
in nikkomycin X, halting its production without affecting nikkomycin Z [3].

e Precursor Feeding: Ferment the engineered strain in a complex medium like SP. Adding uracil at
1.5-2 g/L significantly boosts nikkomycin Z production, as uracil is a direct precursor for its nucleoside
moiety. One study reported an increase from 300 mg/L to 800 mg/L [3].

¢ Harvest and Utilize: The resulting material, predominantly nikkomycin Z, can be used as a lead
compound for further chemical modification or synergy studies.
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Experimental Design & Data Analysis Tips

Successful research relies on robust experimental design and data interpretation.

e Synergy Screening: Don't focus solely on standalone activity. Screen your new analogues in
combination with existing drugs like azoles (e.g., fluconazole) or echinocandins (e.g.,

caspofungin). Nikkomycin Z shows strong synergistic effects with these classes, which could make a

less potent analogue therapeutically valuable [6] [7].

¢ Include Essential Controls: For mutasynthesis experiments, always include the following controls to

validate your results.
e Assess Stability: Evaluate the stability of promising new analogues under various pH and

temperature conditions. Improved stability was a key advantage of nikkomycins Px and Pz generated

via mutasynthesis [4].

Control Type Purpose Expected Result

Wild-Type Strain Baseline for natural nikkomycin Production of nikkomycins X and
production. Z.

Unfed Mutant (AsanL) Confirm the biosynthetic block is No nikkomycin production.
complete.

Complemented Verify that the mutation's effect is Restoration of nikkomycin

Mutant specific. production.

The most promising path forward is to use mutasynthesis to generate nikkomycin analogues that replace the

C-glycosidic structure, while employing strain engineering to ensure high yields of material for testing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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